molecular formula C13H11Cl2NO B14857647 2-(Benzyloxy)-4-chloro-6-(chloromethyl)pyridine

2-(Benzyloxy)-4-chloro-6-(chloromethyl)pyridine

Cat. No.: B14857647
M. Wt: 268.13 g/mol
InChI Key: CPGRULZKGCPKMX-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4-chloro-6-(chloromethyl)pyridine: is a chemical compound that belongs to the class of substituted pyridines. This compound is characterized by the presence of a benzyloxy group at the second position, a chlorine atom at the fourth position, and a chloromethyl group at the sixth position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-4-chloro-6-(chloromethyl)pyridine can be achieved through several methods. One common method involves the reaction of 2-hydroxy-4-chloro-6-(chloromethyl)pyridine with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-4-chloro-6-(chloromethyl)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

2-(Benzyloxy)-4-chloro-6-(chloromethyl)pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-4-chloro-6-(chloromethyl)pyridine involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)-1-methylpyridinium triflate: Similar in structure but with a methyl group instead of a chloromethyl group.

    2-(Benzyloxy)pyridine: Lacks the chlorine and chloromethyl groups, making it less reactive.

    4-Chloro-2-(methoxymethyl)pyridine: Contains a methoxymethyl group instead of a benzyloxy group.

Uniqueness

2-(Benzyloxy)-4-chloro-6-(chloromethyl)pyridine is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of both benzyloxy and chloromethyl groups provides versatility in synthetic chemistry and potential biological activities .

Properties

Molecular Formula

C13H11Cl2NO

Molecular Weight

268.13 g/mol

IUPAC Name

4-chloro-2-(chloromethyl)-6-phenylmethoxypyridine

InChI

InChI=1S/C13H11Cl2NO/c14-8-12-6-11(15)7-13(16-12)17-9-10-4-2-1-3-5-10/h1-7H,8-9H2

InChI Key

CPGRULZKGCPKMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=N2)CCl)Cl

Origin of Product

United States

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